N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds have been synthesized through various chemical reactions, emphasizing the significance of their structural features. For instance, synthesis techniques have involved the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, highlighting the versatility of triazole derivatives in forming compounds with potential biological activities. These synthesized compounds have been structurally characterized using spectroscopic methods such as 1H NMR and IR, confirming their purity and composition. The structural elucidation of these compounds provides a foundation for understanding their potential applications in various scientific fields (Panchal & Patel, 2011).
Biological Activity and Potential Therapeutic Applications
Several studies have explored the biological activities of triazole derivatives, including this compound. Research has shown that these compounds exhibit a range of biological activities, such as antimicrobial, antifungal, and anticancer properties. For example, compounds synthesized from triazole derivatives have been evaluated for their anticonvulsant activity, demonstrating potential as therapeutic agents. Similarly, their anti-inflammatory and analgesic properties have been investigated, suggesting their utility in pain management and inflammatory conditions. These activities indicate the broad potential of this compound derivatives in medicinal chemistry and drug development (Liu et al., 2016).
Synthetic Applications and Chemical Properties
The chemical properties and reactivity of this compound have facilitated its use in various synthetic applications. Its role as a precursor in the synthesis of complex molecules and its involvement in reactions that lead to the formation of new compounds with potential pharmaceutical applications are notable. The versatility of this compound is further demonstrated by its use in green chemistry approaches, where it has been incorporated into reactions that emphasize eco-friendly synthesis methods and the production of compounds with minimal environmental impact. These synthetic applications underscore the compound's importance in the development of new materials and drugs, showcasing its potential in advancing scientific research and innovation (Gondaliya & Kapadiya, 2021).
Mechanism of Action
Target of Action
The compound “N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” belongs to the class of triazole derivatives. Triazole derivatives are known to bind with various targets due to their structural characteristics . They are often found in biologically active synthetic compounds and natural products .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Triazole derivatives are known to produce a variety of biological effects due to their ability to bind with target molecules .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-11-4-3-10(5-12(11)20-2)6-15-13(18)7-17-9-14-8-16-17/h3-5,8-9H,6-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKUMZVIPFTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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